molecular formula C22H20N4O2S2 B2938744 N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-83-8

N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2938744
CAS No.: 532969-83-8
M. Wt: 436.55
InChI Key: YCHJZKYORYRAHV-UHFFFAOYSA-N
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Description

N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetically designed small molecule that incorporates two pharmaceutically significant scaffolds: an indole ring and a thiazole moiety. This structural combination makes it a compelling candidate for investigative applications in oncology and immunology. The indole nucleus is a privileged structure in medicinal chemistry, known to be present in compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties . The thiazole ring and its derivatives are also extensively researched for their potential as anti-inflammatory agents and have demonstrated utility in targeting various enzymes . The specific presence of the thiazol-2-ylamine group is a key feature found in molecules that interact with enzyme active sites, suggesting this compound may act as a potential enzyme inhibitor. Researchers can utilize this compound as a chemical tool to probe biological pathways involving inflammation and cell proliferation, or as a lead structure for the development of novel therapeutic agents. Its mechanism of action is hypothesized to involve interaction with key protein targets such as cyclooxygenase (COX) enzymes or cyclin-dependent kinases (CDKs), pathways in which indole and thiazole derivatives are known to be active . This product is intended for research purposes by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c27-20(25-22-24-11-13-29-22)15-30-19-14-26(18-9-5-4-8-17(18)19)12-10-23-21(28)16-6-2-1-3-7-16/h1-9,11,13-14H,10,12,15H2,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHJZKYORYRAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, a compound featuring thiazole and indole moieties, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC15H13N5O2S3
Molecular Weight365.42 g/mol
CAS Number1351615-28-5

Research indicates that compounds containing thiazole and indole structures exhibit various mechanisms of action, including:

  • Inhibition of Key Enzymes : The thiazole moiety has been linked to the inhibition of enzymes such as GSK-3β, which plays a critical role in cancer progression .
  • Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells by interacting with Bcl-2 proteins, disrupting their function .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
    • Jurkat Cells : Displayed IC50 values lower than standard chemotherapeutics like doxorubicin .
    • MCF-7 and HeLa Cells : Exhibited promising antiproliferative effects, with some derivatives showing up to 100% protection in cytotoxicity assays .
  • Structure-Activity Relationship (SAR) : Modifications in the molecular structure, such as substituents on the indole ring, were found to enhance activity against specific cancer types. For instance, adding electron-donating groups improved cytotoxicity .

Antimicrobial Activity

The compound's thiazole component is also associated with antimicrobial properties. Research indicates that derivatives of thiazoles can exhibit significant activity against a range of bacteria and fungi:

  • Inhibition Studies : Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted on a series of thiazole-indole hybrids revealed that specific substitutions led to enhanced apoptosis in cancer cell lines. The study highlighted the importance of hydrophobic interactions in binding to target proteins involved in cell survival pathways .
  • Antimicrobial Screening :
    • Another investigation assessed the antimicrobial efficacy of thiazole derivatives against common pathogens. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

In vitro assays have demonstrated that N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide exhibits significant cytotoxicity against various cancer cell lines. Modifications in the molecular structure, such as substituents on the indole ring, can enhance activity against specific cancer types. For instance, adding electron-donating groups improved cytotoxicity.

Antimicrobial Activity

The thiazole component is also associated with antimicrobial properties. Derivatives of thiazoles can exhibit activity against a range of bacteria and fungi. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones. Certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as new antimicrobial agents.

Related Compounds

Other compounds containing thiazole rings have shown biological activities:

  • N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, which has a molecular weight of 451.6 and the molecular formula C17H17N5O2S4 .
  • 2-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl has the molecular formula C15H13N5O2S3 .

Cautionary Note

Comparison with Similar Compounds

Structural Features

The target compound’s core structure combines an indole ring linked via a thioether bridge to a thiazole-bearing acetamide group, terminated by a benzamide substituent. Key comparisons include:

  • Triazole-Linked Benzothiazoles () : The first compound in uses a 1,2,3-triazole linker instead of thioether, improving synthetic modularity via click chemistry. Its benzothiazole group may increase lipophilicity compared to the target compound’s thiazole .
  • Benzimidazole-Triazole-Thiazole Hybrids () : Compounds like 9c incorporate benzimidazole and triazole-thiazole motifs, which could enhance DNA intercalation or kinase binding compared to the indole-thiazole scaffold .

Physicochemical and Analytical Data

  • Melting Points : The triazole-benzothiazole compound () exhibits a high melting point (239–240°C), suggesting crystalline stability, while data for the target compound remains unreported .
  • Spectroscopic Validation : The target compound and analogs (e.g., ) were confirmed via IR, NMR, and HRMS, ensuring structural fidelity .

Divergences in Functional Groups

  • Thioether vs. Triazole/Oxadiazole : The thioether in the target compound may offer greater conformational flexibility compared to rigid oxadiazoles () but lower metabolic stability than triazoles () .
  • Benzothiazole vs.

Q & A

Basic: What are the optimized synthetic routes for N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 2-aminothiazole derivatives with a chloroacetylated indole intermediate. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid generates the thiazole-indole core .
  • Step 2: Coupling the thioether-linked indole with a benzamide via ethylenediamine. Acylation using benzoyl chloride in dry pyridine under ice-cooled conditions (6 hours) followed by extraction and recrystallization improves yield .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks. For example, single-crystal studies of analogous thiazole-indole hybrids confirm planar geometries and intramolecular interactions .
  • NMR Spectroscopy: ¹H-NMR identifies protons on the thiazole (δ 7.2–7.4 ppm), indole NH (δ 10.2–10.5 ppm), and benzamide aromatic signals (δ 7.5–8.0 ppm). ¹³C-NMR confirms carbonyl groups (C=O at ~170 ppm) and thiazole carbons (~150–160 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituents on the benzamide (e.g., electron-withdrawing groups like nitro or halogens) to assess effects on bioactivity .
  • Linker Optimization: Replace the ethylenediamine bridge with shorter (methyl) or longer (propyl) chains to evaluate steric and electronic influences .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC₅₀/EC₅₀). For example, antimicrobial activity can be screened via microdilution assays against S. aureus and E. coli .

Advanced: How should researchers resolve contradictions in reported biological activities of similar thiazole-indole hybrids?

Methodological Answer:

  • Purity Validation: Use HPLC (≥99% purity) to rule out impurities affecting activity. Contradictions in antimicrobial data may arise from trace solvents (e.g., DMSO) interfering with assays .
  • Assay Standardization: Compare results under identical conditions (e.g., pH, incubation time). For instance, discrepancies in IC₅₀ values for kinase inhibition may stem from varying ATP concentrations .
  • Computational Modeling: Perform molecular docking to identify binding modes. If a derivative shows unexpected low activity despite structural similarity, check for steric clashes in the active site (e.g., using AutoDock Vina) .

Advanced: What strategies are effective for elucidating the mechanism of action of this compound?

Methodological Answer:

  • Target Identification: Use affinity chromatography or pull-down assays with a biotinylated probe to isolate binding proteins .
  • Pathway Analysis: Transcriptomic profiling (RNA-seq) of treated cells identifies dysregulated pathways (e.g., apoptosis or oxidative stress) .
  • Kinetic Studies: Measure time-dependent enzyme inhibition (e.g., for proteases) using fluorogenic substrates .

Basic: How can researchers troubleshoot low yields during the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
  • Solvent Optimization: Replace pyridine with DMF or dichloromethane for better solubility of intermediates .
  • Temperature Control: Prolong reaction times (8–12 hours) at 0–5°C to minimize side reactions .

Advanced: What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
  • Solubility Analysis: Employ MarvinSketch to calculate Hansen solubility parameters and identify optimal solvents for formulation .

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